molecular formula C6H8N4O B1267408 2-Amino-isonicotinic acid hydrazide CAS No. 58481-01-9

2-Amino-isonicotinic acid hydrazide

Cat. No. B1267408
CAS RN: 58481-01-9
M. Wt: 152.15 g/mol
InChI Key: JWUWTBDKCYJSLE-UHFFFAOYSA-N
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Description

2-Amino-isonicotinic acid hydrazide, also known as Isoniazid, is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the prevention and treatment of tuberculosis (TB) . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . For over half a century, it has been a front-line weapon in the battle against tuberculosis .


Synthesis Analysis

Isoniazid was first synthesized in 1912 . New derivatives of 2-Amino-isonicotinic acid hydrazide were obtained on the basis of the condensation reaction of isonicotinic acid hydrazide with different aromatic aldehydes . A new series of coordinated metal (Fe (III), Co (II) and Cu (II)) and charge transfer complexes of Schiff base isonicotinic acid have also been synthesized .


Molecular Structure Analysis

The molecular structure of 2-Amino-isonicotinic acid hydrazide is C6H8N4O . The InChI is InChI=1S/C6H8N4O/c7-5-3-4 (1-2-9-5)6 (11)10-8/h1-3H,8H2, (H2,7,9) (H,10,11) and the InChIKey is JWUWTBDKCYJSLE-UHFFFAOYSA-N . The Canonical SMILES is C1=CN=C (C=C1C (=O)NN)N .


Chemical Reactions Analysis

Several hydrazide derivatives of N-piperidinyl and N-morpholinyl and propionic acids and N-piperidinyl acetic and their derivatives were synthesized via condensation of corresponding esters with hydrazine hydrate .


Physical And Chemical Properties Analysis

2-Amino-isonicotinic acid hydrazide has a molecular weight of 152.15 g/mol . It appears as odorless colorless or white crystals or white crystalline powder. The taste is slightly sweet at first and then bitter .

Mechanism of Action

Target of Action

2-Amino-isonicotinic acid hydrazide, also known as isoniazid, is primarily active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

It is known that the drug interferes with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This interference disrupts cell wall synthesis, leading to bacterial cell death .

Pharmacokinetics

It is known that the drug is metabolized in the liver, primarily by n-acetyltransferase (nat) and cytochrome p450 2e1 (cyp2e1) .

Result of Action

The result of the action of 2-Amino-isonicotinic acid hydrazide is the inhibition of mycobacterial growth. The drug is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . Electron microscopic studies on mycobacteria exposed to the drug reveal little change in length or girth, but tapering rods are seen; the internal structure is lost within 24 hours, and bacilli become intensely electron dense .

Action Environment

The action environment of 2-Amino-isonicotinic acid hydrazide can influence its efficacy and stability. It is known that the drug is used worldwide for the treatment of tuberculosis, suggesting that it is effective in a wide range of environmental conditions .

Safety and Hazards

2-Amino-isonicotinic acid hydrazide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and ensure adequate ventilation .

Future Directions

The discovery and/or synthesis of new potent and less toxic anti-tubercular compounds is very critical, especially having in mind the consequences and the delays in treatment caused by the COVID-19 pandemic . The structure-activity relationship was established that the increasing of the length of the linker between heterocyclic amine and hydrazide group results in a decrease of antimicrobial activity against studied strains .

properties

IUPAC Name

2-aminopyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUWTBDKCYJSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314075
Record name 2-Aminopyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-isonicotinic acid hydrazide

CAS RN

58481-01-9
Record name 58481-01-9
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Record name 2-Aminopyridine-4-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58481-01-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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